

N-Benzylaminoacetal Diethyl Acetal: A Historical and Technical Overview

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Compound of Interest

Compound Name: **N-Benzylaminoacetaldehyde diethyl acetal**

Cat. No.: **B1268064**

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Abstract

N-Benzylaminoacetaldehyde diethyl acetal, a key synthetic intermediate, holds a significant place in the history of heterocyclic chemistry. Its discovery is intrinsically linked to the development of the Pomeranz-Fritsch reaction, a classical method for the synthesis of isoquinolines. This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies for **N-Benzylaminoacetaldehyde diethyl acetal**. Detailed experimental protocols, quantitative data, and reaction pathways are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

N-Benzylaminoacetaldehyde diethyl acetal, also known as N-benzyl-2,2-diethoxyethylamine, is a stable precursor to the corresponding aminoaldehyde. Its primary historical and practical significance lies in its role as a key intermediate in the Pomeranz-Fritsch synthesis of isoquinolines, a structural motif present in numerous natural products and pharmacologically active compounds. The acetal functionality serves as a protecting group for the aldehyde, preventing self-condensation and allowing for controlled cyclization reactions.

Discovery and Historical Context: The Pomeranz-Fritsch Reaction

The discovery of **N-Benzylaminoacetaldehyde diethyl acetal** is inseparable from the work of Cäsar Pomeranz and Paul Fritsch in the late 19th century. In 1893, they independently reported a new synthesis of isoquinoline.^{[1][2]} Their method involved the acid-catalyzed cyclization of a "benzalaminoacetal," which is formed through the condensation of benzaldehyde and 2,2-diethoxyethylamine.^{[1][2]} This reaction, now known as the Pomeranz-Fritsch reaction, provided a novel and versatile route to the isoquinoline nucleus.

The "benzalaminoacetal" intermediate is, in fact, **N-Benzylaminoacetaldehyde diethyl acetal**. The overall reaction proceeds in two conceptual steps: the formation of the acetal followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the isoquinoline ring system.

Physicochemical Properties

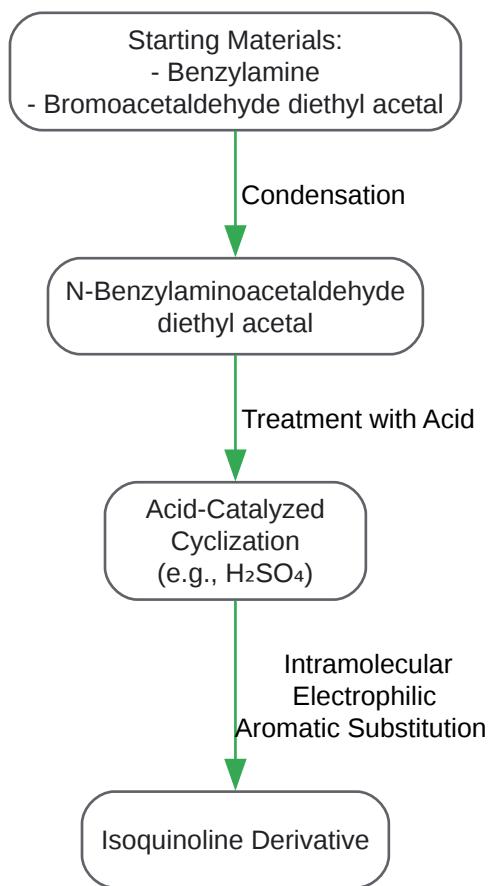
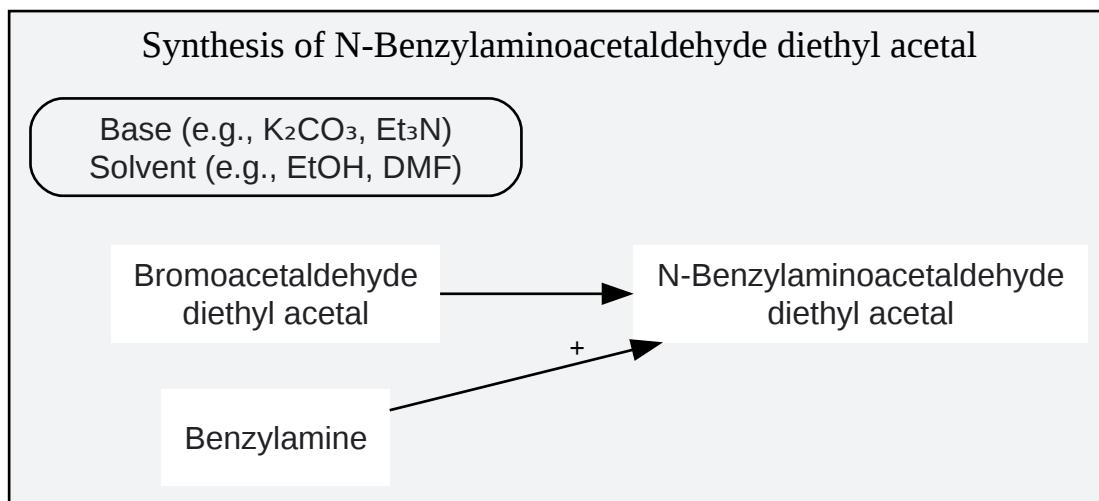
A summary of the key physicochemical properties of **N-Benzylaminoacetaldehyde diethyl acetal** is provided in the table below.

Property	Value	Reference
CAS Number	61190-10-1	[3]
Molecular Formula	C ₁₃ H ₂₁ NO ₂	[4]
Molecular Weight	223.31 g/mol	[4]
Appearance	Clear colorless to yellow liquid	[5]
Refractive Index (n _{20/D})	1.4865 - 1.4925	[5]
Purity (GC)	≥95.0%	[5]

Synthesis of N-Benzylaminoacetaldehyde Diethyl Acetal

The primary and most historically relevant method for the synthesis of **N-Benzylaminoacetaldehyde diethyl acetal** is the direct condensation of benzylamine with a suitable acetaldehyde diethyl acetal derivative. A common and effective precursor is bromoacetaldehyde diethyl acetal.

General Reaction Scheme



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